6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(11-1-4-15-16(5-11)24-10-19-15)22-12-2-3-13(22)7-14(6-12)21-9-18-8-20-21/h1,4-5,8-10,12-14H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQXJBKNDGHFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)N=CS4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole typically involves multi-step organic synthesis. The process may start with the preparation of the azabicyclooctane core, followed by the introduction of the triazole ring through a cyclization reaction. The benzothiazole moiety is then attached via a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Antimicrobial Potential: Triazole-containing compounds, such as quinazoline derivative 6g, demonstrate notable antifungal activity, suggesting that the main compound’s triazole moiety may confer similar properties .
- Structural Flexibility : Modifications to the bicyclic core (e.g., sulfonyl vs. carbonyl groups) significantly impact lipophilicity and molecular weight, which are critical for drug-likeness and bioavailability .
- Thermal Stability : Predicted high boiling points (~569°C) for sulfonyl analogs indicate robust stability under physiological conditions .
Biological Activity
The compound 6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole (CAS Number: 2320956-30-5) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, particularly in the context of inflammatory responses and pain management.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features a unique bicyclic structure that is characteristic of azabicyclo compounds, which are often associated with significant pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2320956-30-5 |
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 339.4 g/mol |
The biological activity of the compound is primarily linked to its ability to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that has anti-inflammatory and analgesic effects. By inhibiting NAAA, this compound may enhance the levels of PEA, thereby prolonging its therapeutic effects at sites of inflammation .
Biological Activity and Efficacy
Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit potent inhibitory activity against NAAA, with some compounds showing an IC50 in the low nanomolar range (e.g., 0.042 μM for certain derivatives). This suggests that modifications to the azabicyclo scaffold can significantly enhance biological activity .
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit high selectivity for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a favorable pharmacological profile for targeting inflammatory pathways .
- In Vivo Studies : Animal models have provided evidence supporting the anti-inflammatory properties of NAAA inhibitors derived from the azabicyclo scaffold. These studies highlight a reduction in inflammatory markers and pain response when treated with these compounds, further validating their potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the triazole and benzothiazole moieties can significantly influence the inhibitory potency against NAAA. For instance, substituents at particular positions on the benzothiazole ring have been shown to enhance binding affinity and selectivity towards NAAA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
